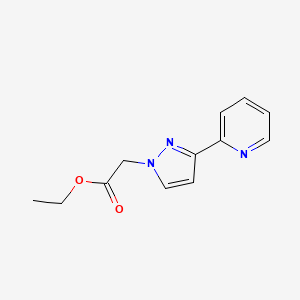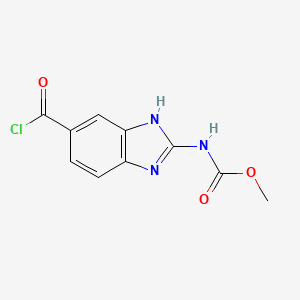![molecular formula C9H10N2 B14281869 1,6-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 138350-47-7](/img/structure/B14281869.png)
1,6-Dimethylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, and cycloaddition reactions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-dimethylpyrrolopyrazine with a nitrating mixture can yield nitration products .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reagents to facilitate the cyclization and annulation processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, phosphorus oxychloride for formylation, and various reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include nitrated, formylated, and substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
1,6-Dimethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic materials and natural products.
Mécanisme D'action
The mechanism of action of 1,6-Dimethylpyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain protein kinases, topoisomerase II, and other enzymes involved in cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,6-Dimethylpyrrolo[1,2-a]pyrazine include:
- 1,3-Dimethylpyrrolo[1,2-a]pyrazine
- 1-Phenylpyrrolo[1,2-a]pyrazine
- 1-(2-Thienyl)pyrrolo[1,2-a]pyrazine
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 can affect the compound’s interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
138350-47-7 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1,6-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-6H,1-2H3 |
Clé InChI |
TYRVVHGRQAPGLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1C=CN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)








![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)

![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
